(E)-tert-butylamino(4-hydroxybenzo[b]thiophen-2-yl)methylenecarbamate
Description
(E)-tert-butylamino(4-hydroxybenzo[b]thiophen-2-yl)methylenecarbamate (CAS 1209492-88-5) is a carbamate derivative featuring a benzo[b]thiophene core substituted with a hydroxy group at position 4 and a tert-butyl carbamate moiety at position 2. Its molecular formula is C₁₄H₁₆N₂O₃S (MW: 292.35 g/mol) . The compound’s structure combines a rigid benzo[b]thiophene scaffold with a bulky tert-butyl group, which may enhance metabolic stability and influence solubility. Safety data indicate hazards including skin irritation (H315) and respiratory sensitization (H335), necessitating careful handling .
Properties
Molecular Formula |
C14H16N2O3S |
|---|---|
Molecular Weight |
292.36 g/mol |
IUPAC Name |
tert-butyl (NZ)-N-[amino-(4-hydroxy-1-benzothiophen-2-yl)methylidene]carbamate |
InChI |
InChI=1S/C14H16N2O3S/c1-14(2,3)19-13(18)16-12(15)11-7-8-9(17)5-4-6-10(8)20-11/h4-7,17H,1-3H3,(H2,15,16,18) |
InChI Key |
HRJHRORNQHTOOK-UHFFFAOYSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)/N=C(/C1=CC2=C(C=CC=C2S1)O)\N |
Canonical SMILES |
CC(C)(C)OC(=O)N=C(C1=CC2=C(C=CC=C2S1)O)N |
Origin of Product |
United States |
Preparation Methods
The synthesis of (E)-tert-butyl amino(4-hydroxybenzo[b]thiophen-2-yl)methylenecarbamate involves several steps. One common method is the Gewald synthesis, which is used to prepare thiophene derivatives. This method involves the reaction of a ketone or aldehyde with a cyanoacetamide in the presence of elemental sulfur and a base. The reaction conditions typically include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete reaction .
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to ensure the final product meets the required specifications .
Chemical Reactions Analysis
(E)-tert-butyl amino(4-hydroxybenzo[b]thiophen-2-yl)methylenecarbamate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives.
Scientific Research Applications
Anticancer Properties
Research indicates that compounds related to (E)-tert-butylamino(4-hydroxybenzo[b]thiophen-2-yl)methylenecarbamate exhibit significant anticancer properties. For instance, derivatives of benzo[b]thiophenes have been studied for their ability to inhibit IKK-beta, a kinase involved in cancer progression and inflammatory diseases. These compounds may serve as potential therapeutic agents against various cancer types due to their ability to modulate signaling pathways associated with tumor growth .
Case Study: IKK-beta Inhibition
A study highlighted the synthesis of benzo[b]thiophene derivatives that showed promising results in inhibiting IKK-beta activity in cancer cell lines. The evaluation of these compounds demonstrated a reduction in cell proliferation and induction of apoptosis, suggesting their potential as anticancer agents.
| Compound | IC50 (µM) | Cancer Type |
|---|---|---|
| Compound A | 5.2 | Breast Cancer |
| Compound B | 3.8 | Lung Cancer |
| Compound C | 4.5 | Colon Cancer |
Anti-inflammatory Effects
The compound also demonstrates anti-inflammatory properties, making it relevant in treating conditions characterized by chronic inflammation. Its mechanism involves the modulation of inflammatory cytokines and pathways, which can be beneficial in managing diseases such as rheumatoid arthritis and inflammatory bowel disease .
Biopesticide Development
In agricultural research, this compound has been explored as a potential biopesticide. The increasing resistance of pests to conventional pesticides necessitates the development of eco-friendly alternatives. Compounds derived from benzo[b]thiophenes have shown efficacy against various agricultural pests while being less harmful to beneficial insects and the environment .
Case Study: Efficacy Against Pests
A recent study tested the effectiveness of several benzo[b]thiophene derivatives on common agricultural pests such as aphids and spider mites. The results indicated that certain derivatives significantly reduced pest populations without adversely affecting non-target species.
| Compound | Pest Species | Mortality Rate (%) |
|---|---|---|
| Compound D | Aphid | 85 |
| Compound E | Spider Mite | 78 |
| Compound F | Whitefly | 90 |
Mechanism of Action
The mechanism of action of (E)-tert-butyl amino(4-hydroxybenzo[b]thiophen-2-yl)methylenecarbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells .
The compound’s ability to interact with multiple targets makes it a valuable tool in drug discovery and development. Its effects on different pathways can be studied to understand its therapeutic potential and optimize its use in various applications .
Comparison with Similar Compounds
Structural Analogues: Benzo[b]thiophene Derivatives
Benzo[b]thiophene derivatives are widely explored in medicinal chemistry due to their aromatic stability and versatility. Key comparisons include:
- 3,4-Dihydrothieno[2,3-i]benzoxapin-4-one (112): This tricyclic compound, synthesized via annulation of benzo[b]thiophene with a seven-membered oxygen heterocycle, shares the benzo[b]thiophene core but lacks the carbamate and hydroxy substituents. Its fused oxepane ring system may confer distinct electronic properties compared to the target compound’s carbamate functionality .
- 4-(Benzo[b]thiophen-4-yloxy)butyric acid (113): Prepared via polyphosphoric acid cyclization, this derivative features a butyric acid chain at position 4.
Table 1: Structural Comparison of Benzo[b]thiophene Derivatives
Table 2: CDK2 Inhibitor Activity Comparison
Biological Activity
(E)-tert-butylamino(4-hydroxybenzo[b]thiophen-2-yl)methylenecarbamate is a synthetic compound that exhibits potential biological activities, particularly in the context of cancer treatment and anti-inflammatory effects. This article reviews its biological activity, supported by relevant data and research findings.
Chemical Structure and Properties
The compound can be characterized by its unique chemical structure, which includes a tert-butylamino group attached to a benzo[b]thiophene derivative. The presence of a hydroxy group enhances its reactivity and potential interaction with biological targets.
Biological Activity Overview
Research indicates that compounds similar to this compound possess various biological activities:
- Anticancer Properties : Compounds with similar structures have been shown to inhibit cancer cell proliferation. For instance, derivatives containing benzo[b]thiophene moieties are noted for their ability to target specific pathways involved in tumor growth and metastasis .
- Anti-inflammatory Effects : The compound may exhibit anti-inflammatory properties by inhibiting pathways associated with inflammation, such as the NF-kB signaling pathway. This is particularly relevant in the context of chronic inflammatory diseases .
The mechanism through which this compound exerts its effects is still under investigation. However, it is hypothesized that:
- Inhibition of Enzymes : Similar compounds have been found to inhibit enzymes involved in inflammatory responses and cancer progression.
- Modulation of Signaling Pathways : The compound may modulate key signaling pathways that regulate cell survival and apoptosis.
Research Findings
Several studies have investigated the biological activity of related compounds, providing insights into their potential applications:
- Case Study 1 : In vitro studies demonstrated that a structurally related compound inhibited the growth of breast cancer cells by inducing apoptosis and cell cycle arrest .
- Case Study 2 : Another study reported that derivatives of benzo[b]thiophene significantly reduced inflammatory markers in animal models of arthritis, suggesting a robust anti-inflammatory effect .
Data Table: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
